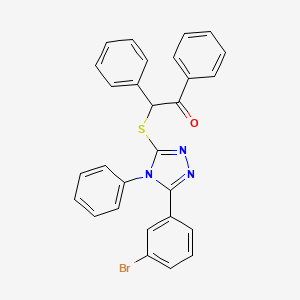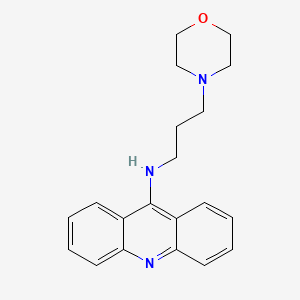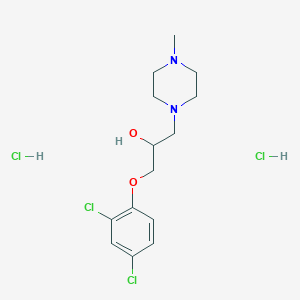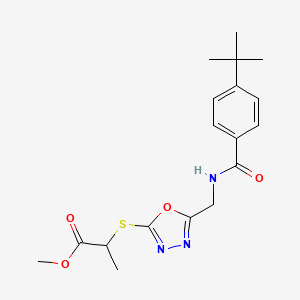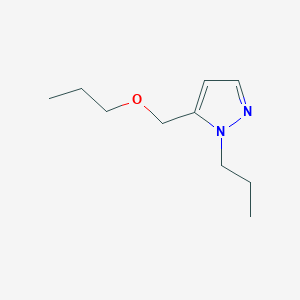
5-(propoxymethyl)-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(propoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-(propoxymethyl)-1-propyl-1H-pyrazole involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various receptors, including the cannabinoid receptors, the adenosine receptors, and the NMDA receptors. The exact mechanism of action is still under investigation and requires further research.
Biochemical and Physiological Effects:
5-(propoxymethyl)-1-propyl-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-(propoxymethyl)-1-propyl-1H-pyrazole for lab experiments include its ease of synthesis, low toxicity, and potent biological activity. It can be easily synthesized using simple reaction conditions and is relatively inexpensive. Moreover, it exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development.
The limitations of 5-(propoxymethyl)-1-propyl-1H-pyrazole for lab experiments include its limited solubility in water and its potential for off-target effects. It is highly lipophilic and has limited solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, it may exhibit off-target effects due to its interaction with multiple receptors and signaling pathways.
Zukünftige Richtungen
The future directions for the research on 5-(propoxymethyl)-1-propyl-1H-pyrazole include the development of more potent and selective analogs for drug development. It also requires further investigation of its mechanism of action and its potential applications in other fields, such as agricultural chemistry and material science. Moreover, the pharmacokinetics and toxicity of this compound need to be studied in more detail to assess its safety and efficacy for clinical use.
Conclusion:
In conclusion, 5-(propoxymethyl)-1-propyl-1H-pyrazole is a promising chemical compound that exhibits potent biological activity and has potential applications in various fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. However, further research is required to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Synthesemethoden
The synthesis of 5-(propoxymethyl)-1-propyl-1H-pyrazole involves the reaction of propyl hydrazine with 1-bromo-3-propoxypropane in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-(propoxymethyl)-1-propyl-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-(propoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-7-12-10(5-6-11-12)9-13-8-4-2/h5-6H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLTTWWDPHTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)COCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propoxymethyl)-1-propyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

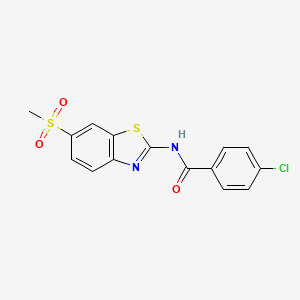
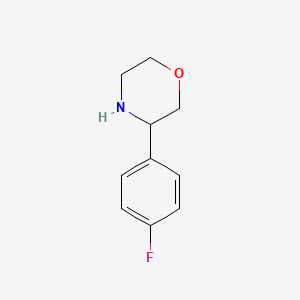
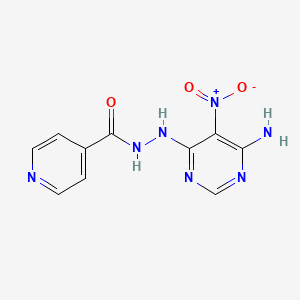
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2824146.png)
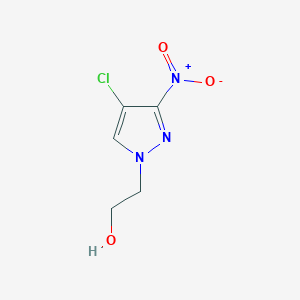
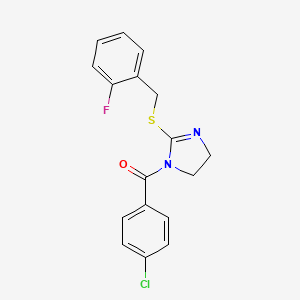
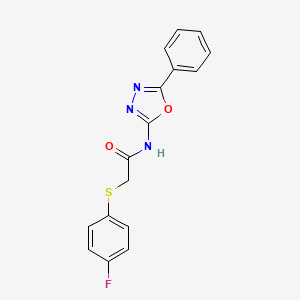
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)
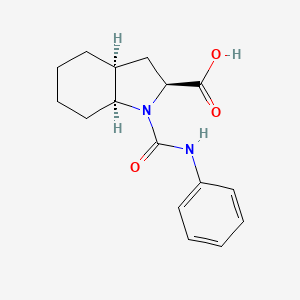
![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)
